molecular formula C11H15Cl2NO2S B11173390 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide

2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B11173390
M. Wt: 296.2 g/mol
InChI Key: DWOOMERIQZGHSL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with pentan-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzenesulfonamides.

    Oxidation Reactions: Products include sulfonic acids or sulfonates.

    Reduction Reactions: Products include amines or other reduced forms of the sulfonamide group.

Scientific Research Applications

2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates and block their binding sites. This can lead to the inhibition of key biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

2,5-dichloro-N-(pentan-3-yl)benzenesulfonamide can be compared with other benzenesulfonamides, such as:

  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
  • 2,5-dichloro-N-(5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl)benzenesulfonamide

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentan-3-yl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H15Cl2NO2S

Molecular Weight

296.2 g/mol

IUPAC Name

2,5-dichloro-N-pentan-3-ylbenzenesulfonamide

InChI

InChI=1S/C11H15Cl2NO2S/c1-3-9(4-2)14-17(15,16)11-7-8(12)5-6-10(11)13/h5-7,9,14H,3-4H2,1-2H3

InChI Key

DWOOMERIQZGHSL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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